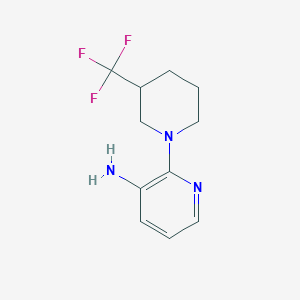
3-(トリフルオロメチル)ピペリジン-1-イル)ピリジン-3-アミン
説明
2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ピペリジン誘導体の合成
ピペリジン誘導体は、創薬において重要な役割を果たしており、ピペリジン中のトリフルオロメチル基は、医薬品の薬物動態特性を向上させる可能性があります。本化合物は、置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノンを含むさまざまなピペリジン誘導体の合成に使用できます。 これらの誘導体は、20種類以上の医薬品およびアルカロイドにおいて広く使用されています .
抗ウイルス剤
「3-(トリフルオロメチル)ピペリジン-1-イル)ピリジン-3-アミン」の構造は、新規抗ウイルス剤の設計および合成のための候補となります。 その誘導体は、インフルエンザ(H1N1)、単純ヘルペスウイルス1型(HSV-1)、およびコクサッキーウイルスB3(COX-B3)などのウイルスに対して有望な結果を示しており、有意な阻害濃度(IC50値)は強力な抗ウイルス活性を示しています .
生物活性研究
この化合物の誘導体は、幅広い生物活性を示します。それらは、降圧剤、抗菌剤、抗けいれん剤、および抗炎症剤としての可能性について研究されてきました。 トリフルオロメチル基は、多くの場合、これらの化合物のバイオアベイラビリティと安定性に寄与するため、さらなる薬理学的評価に適しています .
抗がん研究
腫瘍学の分野では、本化合物の誘導体を含むピペリジン誘導体が、抗がん特性について研究されています。 それらは、さまざまな能力で抗がん剤として使用されており、作用機序とさまざまな癌細胞株に対する有効性に関する研究が行われています .
抗菌および抗真菌用途
ピペリジンの構造モチーフは、抗菌および抗真菌能力についても調査されています。 この化合物の誘導体は、新しいクラスの抗菌剤および抗真菌剤の開発につながる可能性があり、抗生物質耐性の増加という懸念に対処しています .
神経疾患
ピペリジン誘導体は、神経疾患における用途で知られています。それらは、抗アルツハイマー病薬、抗精神病薬、および抗凝固剤としての潜在的な用途について研究されています。 この化合物の誘導体は、さまざまな神経疾患の治療に重要な役割を果たす可能性があります .
作用機序
Mode of Action
Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structure, it’s plausible that 2-(3-(trifluoromethyl)piperidin-1-yl)pyridin-3-amine could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces .
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its metabolic stability, while its piperidine and pyridine moieties might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of 2-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine are currently unknown due to the lack of specific target and pathway information .
特性
IUPAC Name |
2-[3-(trifluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-3-2-6-17(7-8)10-9(15)4-1-5-16-10/h1,4-5,8H,2-3,6-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKGDSZMGXQFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


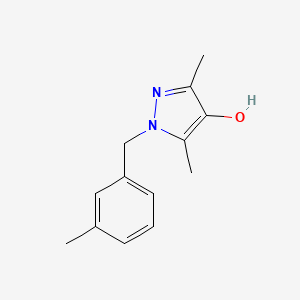
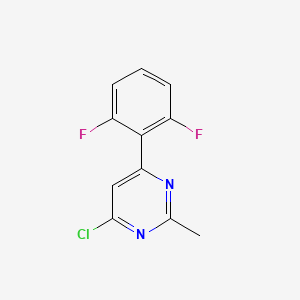
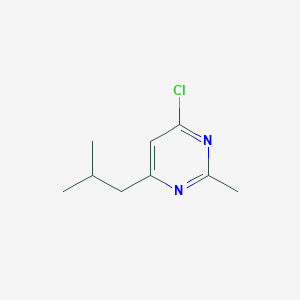
![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-[2-(4-Fluorophenoxy)ethyl]azetidin-3-amine](/img/structure/B1466700.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-amine](/img/structure/B1466701.png)


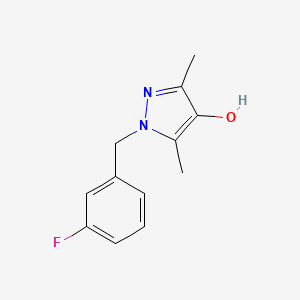
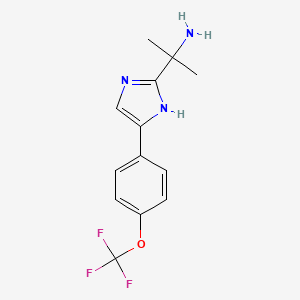
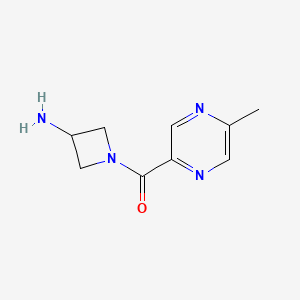
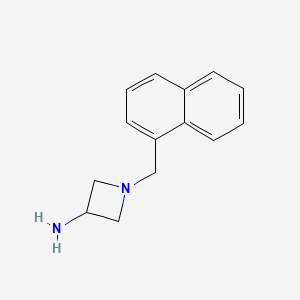
![2-(4-Methylpyridin-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B1466714.png)
![1-[(3-Chlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466715.png)
